N,N-diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide
Description
N,N-Diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with N,N-diisopropyl groups and a 3-methoxy-naphthalen-2-yl moiety at the 2-position. The compound’s methoxynaphthalene substituent distinguishes it from other benzamide derivatives, influencing steric, electronic, and functional characteristics .
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(3-methoxynaphthalen-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C24H27NO2/c1-16(2)25(17(3)4)24(26)21-13-9-8-12-20(21)22-14-18-10-6-7-11-19(18)15-23(22)27-5/h6-17H,1-5H3 |
InChI Key |
UDHJFXAZJWELFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C=C2OC |
Origin of Product |
United States |
Biological Activity
N,N-Diisopropyl-2-(3-methoxynaphthalen-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methoxy-substituted naphthalene moiety linked to a benzamide core. This structural configuration is known to influence its biological activity significantly.
Biological Activity Overview
-
Antitumor Activity :
- Recent studies have indicated that benzamide derivatives, including compounds similar to this compound, exhibit promising antitumor properties. For instance, derivatives with structural modifications have shown significant cytotoxic activity against various cancer cell lines, including lung and breast cancer cells, in both 2D and 3D culture systems .
These findings suggest that the presence of specific substituents can enhance the antitumor efficacy of benzamide derivatives.Compound Cell Line IC50 (µM) 3a A549 6.26 3b HCC827 20.46 3c NCI-H358 16.00 -
Neuroprotective Effects :
- Compounds with a similar benzamide structure have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. Studies demonstrate that certain benzamide derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline . The inhibition of AChE can lead to increased levels of acetylcholine, thereby improving synaptic transmission and cognitive function.
-
Anti-inflammatory Activity :
- The compound's structural features may also confer anti-inflammatory properties. Research indicates that benzamide derivatives can impede the binding of RAGE (Receptor for Advanced Glycation End-products) to amyloid-beta (Aβ), which is implicated in neuroinflammation . This mechanism highlights the potential of such compounds in treating neurodegenerative conditions characterized by chronic inflammation.
- Antioxidant Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of benzamide derivatives similar to this compound:
- In one study, a series of methoxy-substituted benzamides were synthesized and tested for their inhibitory effects on AChE and butyrylcholinesterase (BChE). The results indicated that specific substitutions significantly enhanced inhibitory potency .
- Another investigation focused on the cytotoxicity of synthesized benzamides against human cancer cell lines using MTS assays. The results demonstrated that compounds with methoxy groups exhibited superior cytotoxic effects compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Critical Analysis and Gaps
- Contradictions : highlights challenges in differentiating benzamide derivatives analytically, yet structural variations (e.g., methoxynaphthalene vs. phosphanyl) are distinguishable via NMR/MS .
- Data Gaps: Limited pharmacological or thermodynamic data (e.g., logP, pKa) for the target compound compared to fluorinated or boron-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
